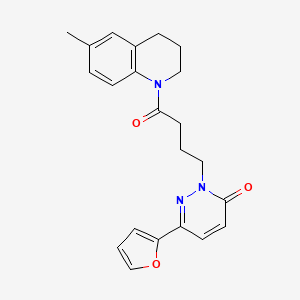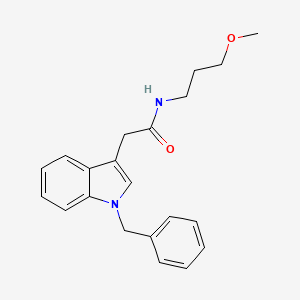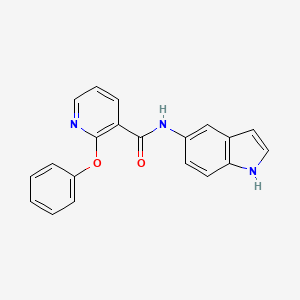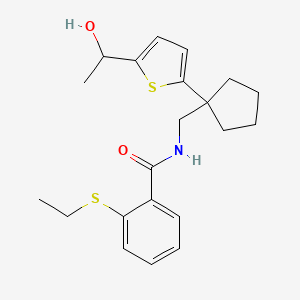![molecular formula C14H16ClN3O B2909397 2-Chloro-N-[[2-(2-phenylethyl)pyrazol-3-yl]methyl]acetamide CAS No. 2411274-72-9](/img/structure/B2909397.png)
2-Chloro-N-[[2-(2-phenylethyl)pyrazol-3-yl]methyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-N-[[2-(2-phenylethyl)pyrazol-3-yl]methyl]acetamide, also known as CEP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. CEP is a potent and selective inhibitor of the protein kinase R (PKR), which is involved in the regulation of cellular responses to stress and viral infection.
Wissenschaftliche Forschungsanwendungen
2-Chloro-N-[[2-(2-phenylethyl)pyrazol-3-yl]methyl]acetamide has been extensively studied for its potential applications in various fields such as virology, immunology, and cancer research. As an inhibitor of PKR, this compound has been shown to suppress the replication of several viruses such as HIV, HCV, and HSV-1. In addition, this compound has been reported to enhance the antiviral activity of interferon-alpha and ribavirin. This compound has also been studied for its immunomodulatory effects, as it has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. Moreover, this compound has been reported to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Wirkmechanismus
2-Chloro-N-[[2-(2-phenylethyl)pyrazol-3-yl]methyl]acetamide inhibits the activity of PKR, which is a serine/threonine kinase that is activated in response to various stress signals such as viral infection, double-stranded RNA, and oxidative stress. PKR activation leads to the phosphorylation of eIF2-alpha, which inhibits protein synthesis and induces apoptosis. This compound binds to the catalytic domain of PKR and prevents its activation, thereby inhibiting the downstream signaling pathways that lead to eIF2-alpha phosphorylation and apoptosis.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects, including inhibition of viral replication, immunomodulation, and induction of apoptosis in cancer cells. In addition, this compound has been reported to reduce oxidative stress and inflammation in various cell types. This compound has also been shown to have neuroprotective effects in models of Parkinson's disease and traumatic brain injury.
Vorteile Und Einschränkungen Für Laborexperimente
2-Chloro-N-[[2-(2-phenylethyl)pyrazol-3-yl]methyl]acetamide has several advantages for lab experiments, including its high potency and selectivity for PKR inhibition. This compound is also relatively stable and can be easily synthesized in large quantities. However, this compound has some limitations, including its low solubility in aqueous solutions and its potential cytotoxicity at high concentrations. Moreover, this compound has not been extensively studied in vivo, and its pharmacokinetics and pharmacodynamics are not well understood.
Zukünftige Richtungen
There are several future directions for research on 2-Chloro-N-[[2-(2-phenylethyl)pyrazol-3-yl]methyl]acetamide, including its potential applications in viral diseases, cancer therapy, and neurodegenerative disorders. Further studies are needed to elucidate the pharmacokinetics and pharmacodynamics of this compound in vivo, as well as its potential toxicity and side effects. In addition, the development of novel analogs of this compound with improved solubility and potency may lead to the discovery of new therapeutic agents.
Synthesemethoden
The synthesis of 2-Chloro-N-[[2-(2-phenylethyl)pyrazol-3-yl]methyl]acetamide involves a series of chemical reactions that start with the reaction of 2-bromoacetophenone with 2-phenylethylamine to form 2-(2-phenylethyl)acetophenone. This intermediate is then reacted with hydrazine hydrate and acetic acid to produce 2-(2-phenylethyl)pyrazoline. The final step involves the reaction of 2-(2-phenylethyl)pyrazoline with chloroacetyl chloride to form this compound. The synthesis of this compound has been reported in several studies, and the purity of the compound can be confirmed by various analytical techniques such as NMR, mass spectrometry, and HPLC.
Eigenschaften
IUPAC Name |
2-chloro-N-[[2-(2-phenylethyl)pyrazol-3-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O/c15-10-14(19)16-11-13-6-8-17-18(13)9-7-12-4-2-1-3-5-12/h1-6,8H,7,9-11H2,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWMHKYWPGZJDSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=CC=N2)CNC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,7-Dioxaspiro[4.4]nonan-4-one](/img/structure/B2909316.png)


![Hexahydro-1H-7,8a-methanopyrrolo[1,2-a]pyrazine](/img/structure/B2909321.png)
![N,N-dimethyl-4-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]cyclohexan-1-amine](/img/structure/B2909322.png)
![N-cyclohexyl-2-{[1-(2-oxo-2-piperidin-1-ylethyl)-1H-indol-3-yl]thio}acetamide](/img/structure/B2909323.png)


![N-[2-(2,6-dimethylpiperidin-1-yl)ethyl]-2-pyridin-3-yl[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2909330.png)
![(1S,2S)-2-{[(2-chlorophenyl)methyl]amino}cyclohexan-1-ol](/img/structure/B2909332.png)
![Benzo[d][1,3]dioxol-5-yl(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)methanone hydrochloride](/img/structure/B2909333.png)


